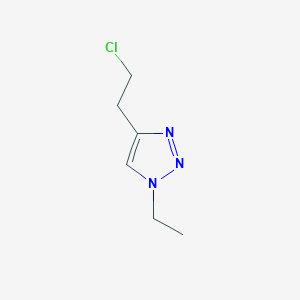
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole, commonly known as CCT or etoposide, is a synthetic compound that has been widely used in scientific research for its anticancer properties. It belongs to a class of drugs called topoisomerase inhibitors, which work by preventing the DNA from unwinding during cell division, ultimately leading to cell death.
Mécanisme D'action
The mechanism of action of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By preventing the DNA from unwinding during cell division, the drug ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole include DNA damage, cell cycle arrest, and apoptosis. The drug has been shown to induce DNA double-strand breaks, leading to activation of the DNA damage response pathway. It also causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole in lab experiments is its effectiveness in treating various types of cancer. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic to healthy cells, leading to unwanted side effects. It is also not effective against all types of cancer.
Orientations Futures
There are several future directions for research involving 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole. One area of interest is the development of new formulations and delivery methods to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict patient response to the drug. Additionally, there is a need for further studies to understand the mechanism of action and potential side effects of the drug. Finally, there is a need for clinical trials to evaluate the safety and efficacy of the drug in different patient populations.
Méthodes De Synthèse
The synthesis of 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole involves the reaction of 2-chloroethylamine hydrochloride with ethyl propiolate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with sodium azide and copper sulfate to form 4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole.
Applications De Recherche Scientifique
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole has been extensively used in scientific research, particularly in the field of oncology. It has been shown to be effective in treating various types of cancer, including lung cancer, testicular cancer, and lymphomas. It is also used in combination with other chemotherapy drugs to enhance their efficacy.
Propriétés
IUPAC Name |
4-(2-chloroethyl)-1-ethyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCJAOGSRSANHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=N1)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1-ethyl-1H-1,2,3-triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[3-(3,4-Dichlorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2395496.png)
![N-(3-fluorophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2395497.png)
![N-(2-chlorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2395499.png)


![2-Methyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine oxalate](/img/structure/B2395504.png)
![(E)-4-(Dimethylamino)-N-[(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-enamide](/img/structure/B2395507.png)
![3-[(2-Morpholino-2-oxoethyl)sulfanyl]-2-phenyl-1-isoindolinone](/img/structure/B2395510.png)
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2395512.png)
![N-(3,5-difluorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395514.png)



![N-(3-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2395519.png)